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Compound of Interest

Compound Name: H3B-8800

Cat. No.: B607913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent modulators of the SF3b

complex: H3B-8800 and pladienolide. By examining their mechanisms of action, experimental

data, and affected signaling pathways, this document serves as a comprehensive resource for

researchers investigating splicing modulation in cancer and other diseases.

At a Glance: Key Differences
Feature H3B-8800 Pladienolide B

Origin
Synthetic derivative of

pladienolide

Natural product from

Streptomyces platensis[1]

Key Advantage

Preferentially kills cancer cells

with spliceosome mutations

(e.g., SF3B1, SRSF2).[2][3][4]

Potent inhibitor of pre-mRNA

splicing.[5]

Clinical Development

Orally bioavailable; has

entered Phase I clinical trials

for myeloid malignancies.[5][6]

[7]

A derivative, E7107, entered

clinical trials but was

discontinued due to toxicity.[5]

[6]

Mechanism of Action

Binds to the SF3b complex,

modulating splicing and

leading to the retention of

short, GC-rich introns.[2][8]

Binds to the SF3b complex,

interfering with its interaction

with pre-mRNA and leading to

aberrant splicing.
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Mechanism of Action and Binding to the SF3b
Complex
Both H3B-8800 and pladienolide target the SF3b complex, a core component of the

spliceosome responsible for recognizing the branch point sequence (BPS) during pre-mRNA

splicing.[9] They bind to a pocket on the SF3b complex, competitively inhibiting the binding of

the pre-mRNA substrate.[10]

H3B-8800 is a synthetic small molecule that potently binds to both wild-type (WT) and mutant

SF3b complexes.[2][3][11] Its binding is competitive with pladienolide, indicating they share a

similar binding site.[2][3][11] While it inhibits the splicing activity of both WT and mutant

spliceosomes, H3B-8800 exhibits a unique characteristic: it preferentially induces lethality in

cancer cells harboring mutations in splicing factors like SF3B1 and SRSF2.[2][3] This selectivity

is attributed to the retention of short, GC-rich introns, particularly in genes encoding other

spliceosome components, leading to a synthetic lethal effect in cells already dependent on a

compromised splicing machinery.[2][8]

Pladienolide B, a natural product, also potently inhibits the SF3b complex. Its binding interferes

with the stable association of the U2 snRNP with the pre-mRNA, leading to global splicing

inhibition.[12] Unlike H3B-8800, pladienolide and its analogue E7107 do not show a clear

preferential killing of spliceosome-mutant cells.[2]

Below is a diagram illustrating the mechanism of action of these SF3b inhibitors.
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Mechanism of SF3b Inhibition

Comparative Performance Data
The following tables summarize the available quantitative data for H3B-8800 and pladienolide.

Table 1: Competitive Binding to the SF3b Complex
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Compound Target Assay Finding Reference

H3B-8800

SF3b Complex

(WT and Mutant

SF3B1)

Competitive

Binding Assay

with Pladienolide

B

Potently

competes with

pladienolide for

binding to both

WT and mutant

SF3b complexes.

[2][3][11]

Note: Specific Kd values for the binding of each compound to the SF3b complex are not

consistently reported in the reviewed literature.

Table 2: In Vitro Cytotoxicity (IC50 Values)
Compound Cell Line SF3B1 Status

Approximate
IC50

Reference

H3B-8800 Panc05.04 Mutant

Lethality

observed at

nanomolar

concentrations

[2]

H3B-8800 K562 K700E Mutant

Preferential

killing compared

to WT

[2]

H3B-8800 MEC1 K700E Mutant

Enhanced

cytotoxicity at

>25 nM

compared to WT

[6]

Pladienolide B
Various Cancer

Cell Lines
Not specified Nanomolar range [5]

E7107

(Pladienolide

analogue)

Pancreatic

Cancer Cell

Panel

WT and Mutant

No clear

differential

effects

[2]
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Note: Direct, side-by-side IC50 comparisons across a standardized panel of isogenic cell lines

are limited in the public domain.

Signaling Pathways Affected
Inhibition of the SF3b complex by H3B-8800 and pladienolide leads to downstream effects on

various cellular signaling pathways.

Shared Pathways:

Apoptosis: Both compounds induce apoptosis in cancer cells, a common outcome of potent

anti-cancer agents.[13]

Cell Cycle Arrest: Inhibition of splicing disrupts the production of essential proteins for cell

cycle progression, leading to arrest, often in the G2/M phase.[13]

Wnt Signaling: Treatment with pladienolide B has been shown to decrease the expression of

key components of the Wnt/β-catenin signaling pathway, such as LEF1, CCND1, and FN1.

[14]

NF-κB Pathway: Splicing of MAP3K7, a component of the NF-κB pathway, is altered by

SF3B1 mutations and can be further modulated by splicing inhibitors.[6]

Pathway with Differential Effects:

Innate Immune Response: Pladienolide B treatment can induce a type I interferon response

through the activation of the dsRNA sensor RIG-I, suggesting that the aberrant RNA species

produced can trigger innate immune signaling.[15] The extent to which H3B-8800 activates

this pathway has not been as extensively characterized.

The following diagram illustrates the downstream consequences of SF3b inhibition.
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Downstream Effects of SF3b Inhibition

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

comparison of H3B-8800 and pladienolide.

In Vitro Splicing Assay
Objective: To measure the effect of inhibitors on the splicing of a pre-mRNA substrate in a cell-

free system.

Methodology:

Prepare Nuclear Extract: Isolate nuclear extracts from a suitable cell line (e.g., HeLa or

293FT cells, which may overexpress WT or mutant SF3B1).

Synthesize Pre-mRNA Substrate: In vitro transcribe a radiolabeled (e.g., 32P-UTP) pre-

mRNA substrate containing at least one intron.

Splicing Reaction: Incubate the radiolabeled pre-mRNA with the nuclear extract, ATP, and

varying concentrations of the inhibitor (H3B-8800 or pladienolide) or DMSO as a control.
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RNA Extraction and Analysis: After the incubation period, extract the RNA and analyze the

splicing products (pre-mRNA, mRNA, lariat intron) by denaturing polyacrylamide gel

electrophoresis and autoradiography.

Quantification: Quantify the intensity of the bands corresponding to the different RNA species

to determine the percentage of splicing inhibition.

Cell Viability Assay
Objective: To determine the cytotoxic effects of the inhibitors on different cancer cell lines.

Methodology:

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of H3B-8800 or pladienolide for a

specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

Viability Reagent Addition: Add a viability reagent such as MTT or CCK-8 to each well and

incubate according to the manufacturer's instructions.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Competitive Binding Assay
Objective: To assess whether H3B-8800 and pladienolide bind to the same site on the SF3b

complex.

Methodology:

Isolate SF3b Complex: Purify the SF3b complex from cells overexpressing either WT or

mutant SF3B1.
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Binding Reaction: Incubate the purified SF3b complex with a constant concentration of a

radiolabeled or fluorescently tagged pladienolide analogue.

Competition: Add increasing concentrations of unlabeled H3B-8800 to the binding reaction.

Detection: Measure the amount of bound labeled pladienolide using a suitable method, such

as a scintillation proximity assay (SPA) or filter binding assay.

Data Analysis: Plot the percentage of bound labeled pladienolide against the concentration

of H3B-8800 to determine the extent of competition.

The workflow for these key experiments is depicted below.

Experimental Workflow
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Key Experimental Workflows

Conclusion
H3B-8800 and pladienolide are both potent inhibitors of the SF3b complex with significant anti-

cancer properties. While they share a common molecular target, H3B-8800 distinguishes itself

through its preferential lethality in cancer cells harboring spliceosome mutations. This

selectivity, coupled with its oral bioavailability, makes H3B-8800 a promising candidate for

targeted cancer therapy. Pladienolide remains a valuable tool for studying the fundamental

mechanisms of splicing and as a scaffold for the development of new splicing modulators. The

choice between these two compounds will ultimately depend on the specific research question,

with H3B-8800 being particularly relevant for studies focused on cancers with a defined

spliceosome mutational status.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Production of novel pladienolide analogues through native expression of a pathway-
specific activator - PMC [pmc.ncbi.nlm.nih.gov]

2. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in
spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in
spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC
[pmc.ncbi.nlm.nih.gov]

6. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic
lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b607913?utm_src=pdf-body-img
https://www.benchchem.com/product/b607913?utm_src=pdf-body
https://www.benchchem.com/product/b607913?utm_src=pdf-body
https://www.benchchem.com/product/b607913?utm_src=pdf-body
https://www.benchchem.com/product/b607913?utm_src=pdf-body
https://www.benchchem.com/product/b607913?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8163091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8163091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6730556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6730556/
https://www.researchgate.net/figure/H3B-8800-modulates-splicing-of-WT-and-mutant-SF3B1-spliceosomes-in-vitro-and_fig1_323271442
https://pubmed.ncbi.nlm.nih.gov/29457796/
https://pubmed.ncbi.nlm.nih.gov/29457796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8512135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8512135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10415613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10415613/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing
Preferential Lethality in Spliceosome-Mutant Cancers [mdpi.com]

8. go.drugbank.com [go.drugbank.com]

9. academic.oup.com [academic.oup.com]

10. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator
reveals a pre-mRNA substrate competitive mechanism of action - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages -
PMC [pmc.ncbi.nlm.nih.gov]

13. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced
Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10)
Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

14. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and
pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]

15. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I
IFN response - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [H3B-8800 vs. Pladienolide: A Comparative Guide to
Targeting the SF3b Complex]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607913#h3b-8800-versus-pladienolide-in-targeting-
the-sf3b-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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